N-(6-Aminopyridin-3-yl)benzamid

Übersicht

Beschreibung

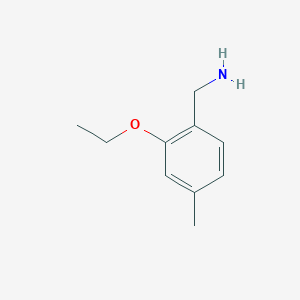

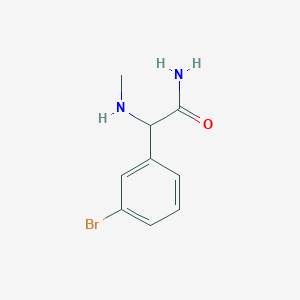

N-(6-aminopyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(6-aminopyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-aminopyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung von RIPK2 für entzündungshemmende Anwendungen

N-(6-Aminopyridin-3-yl)benzamid: Derivate wurden als selektive Inhibitoren der Rezeptor-interagierenden Proteinkinase 2 (RIPK2) identifiziert . RIPK2 ist ein zentrales Signalmolekül in entzündungsfördernden Signalwegen, und seine Hemmung kann potenziell verschiedene entzündliche Erkrankungen behandeln. Diese Anwendung ist besonders relevant bei der Entwicklung neuer Therapien für Autoimmunerkrankungen.

Anti-Tuberkulose-Mittel

Derivate von This compound wurden für ihre antituberkulose Aktivität entwickelt und synthetisiert . Diese Verbindungen zeigten eine signifikante inhibitorische Aktivität gegenüber Mycobacterium tuberculosis H37Ra, was auf ihr Potenzial als wirksame Anti-Tuberkulose-Mittel hindeutet. Dies ist entscheidend für die Entwicklung neuer Medikamente zur Bekämpfung von Tuberkulose, insbesondere von arzneimittelresistenten Stämmen.

Antioxidative Eigenschaften

Studien haben die antioxidativen Eigenschaften von Benzamidderivaten untersucht, die wichtig sind, um Zellen vor oxidativem Stress zu schützen . Die antioxidativen Eigenschaften dieser Verbindungen können in Pharmazeutika genutzt werden, um Schäden durch freie Radikale zu mindern.

Antitumor-Aktivitäten

This compound: Derivate wurden synthetisiert und auf ihre Antitumor-Aktivitäten untersucht . Es wurde festgestellt, dass sie einen Zellzyklusarrest und Apoptose durch AURKB-Transkriptionshemmung induzieren, was ein vielversprechender Ansatz für die Krebstherapie ist.

Molekulare Docking-Studien für das Drug Design

Die molekulare Struktur von This compound ermöglicht molekulare Docking-Studien, die im Drug-Design-Prozess unerlässlich sind . Diese Studien helfen, die Interaktion zwischen der Verbindung und Zielproteinen zu verstehen, was zur Optimierung von Medikamentenkandidaten beiträgt.

Entwicklung von nicht-zentralen Analgetika

Die Derivate von This compound haben potenzielle Anwendungen als nicht-zentrale Analgetika . Diese Verbindungen könnten eine Alternative zu herkömmlichen Schmerzmitteln bieten, mit möglicherweise weniger Nebenwirkungen.

Wirkmechanismus

Target of Action

N-(6-aminopyridin-3-yl)benzamide has been identified as a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . Additionally, it has been found to inhibit Aurora Kinase B (AURKB) , a protein that plays a crucial role in cell division .

Mode of Action

The compound interacts with its targets by binding to them and inhibiting their function. In the case of Mycobacterium tuberculosis H37Ra, it exhibits significant activity, inhibiting the growth of the bacteria . For AURKB, it induces G2/M phase arrest by inhibiting the transcription of AURKB .

Biochemical Pathways

The compound affects several biochemical pathways. It regulates the cell cycle, DNA replication, and the p53 signaling pathway . By inhibiting AURKB transcription, it induces G2/M phase arrest, which halts the cell cycle and prevents the cells from dividing . This leads to cell apoptosis via the p53 signaling pathway .

Result of Action

The result of the action of N-(6-aminopyridin-3-yl)benzamide is the inhibition of the growth of Mycobacterium tuberculosis H37Ra, leading to its potential use as an anti-tubercular agent . Additionally, by inducing cell cycle arrest and apoptosis via the inhibition of AURKB transcription, it exhibits antiproliferative activity, particularly against cancer cells .

Biochemische Analyse

Biochemical Properties

N-(6-aminopyridin-3-yl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of Aurora kinase B (AURKB), a protein kinase involved in the regulation of mitosis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, N-(6-aminopyridin-3-yl)benzamide interacts with the p53 signaling pathway, which is crucial for the regulation of cell growth and apoptosis .

Cellular Effects

N-(6-aminopyridin-3-yl)benzamide exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase by inhibiting AURKB transcription . This arrest leads to apoptosis via the p53 signaling pathway. The compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In non-cancerous cells, N-(6-aminopyridin-3-yl)benzamide has been shown to have minimal cytotoxic effects, indicating its potential as a selective anticancer agent .

Molecular Mechanism

The molecular mechanism of N-(6-aminopyridin-3-yl)benzamide involves its binding interactions with specific biomolecules. It binds to AURKB, inhibiting its kinase activity and leading to the disruption of mitotic processes . This inhibition results in the accumulation of cells in the G2/M phase and subsequent apoptosis. Additionally, N-(6-aminopyridin-3-yl)benzamide modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-aminopyridin-3-yl)benzamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that N-(6-aminopyridin-3-yl)benzamide maintains its efficacy in inducing cell cycle arrest and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of N-(6-aminopyridin-3-yl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At higher doses, N-(6-aminopyridin-3-yl)benzamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N-(6-aminopyridin-3-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

Within cells and tissues, N-(6-aminopyridin-3-yl)benzamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. These factors determine its accumulation in specific cellular compartments and tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

N-(6-aminopyridin-3-yl)benzamide exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The nuclear localization of N-(6-aminopyridin-3-yl)benzamide is crucial for its role in regulating gene expression and cell cycle progression.

Eigenschaften

IUPAC Name |

N-(6-aminopyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTBRBXQRXNUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)